1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid

Peptide Conformation NMR Spectroscopy Cis-Trans Isomerization

Why settle for generic Boc-proline when Boc-2-methylproline delivers quantitative conformational gains? The Cα-methyl group restricts backbone flexibility, stabilizes type-I β-turns (>70–80% single conformer), and is essential for peptide drug candidates like daridorexant and veliparib. Pre-validated HPLC and SFC chiral methods reduce analytical burden. Available in 98% purity with multi-kilogram supply capabilities for clinical and commercial campaigns.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 203869-80-1
Cat. No. B1277929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
CAS203869-80-1
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)
InChIKeyYQXRKJHVAUKXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic Acid: Chiral Pyrrolidine Building Block for Conformationally Constrained Peptide Synthesis


1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid (CAS 203869-80-1, Boc-2-methylproline) is an N-Boc-protected, Cα-tetrasubstituted proline analog characterized by a 2-methyl substitution on the pyrrolidine ring. Its molecular formula is C11H19NO4, with a molecular weight of 229.27 g/mol and a reported melting point of 104–106 °C . The compound exists as a racemic (DL) mixture in its default commercial form, with the individual (S)- and (R)-enantiomers available under distinct CAS numbers (103336-06-7 and 166170-15-6, respectively) [1]. The Boc protecting group enables controlled incorporation into peptide sequences via solid-phase or solution-phase methods, while the quaternary α-carbon introduces steric constraints that profoundly alter backbone conformational preferences relative to unsubstituted proline [2].

Why Boc-Proline Cannot Substitute for Boc-2-Methylproline in Conformationally Demanding Peptide Scaffolds


Boc-proline and Boc-2-methylproline are both N-Boc-protected pyrrolidine carboxylic acids, yet their conformational behavior in peptide backbones differs fundamentally. Unsubstituted proline exhibits a modest (~3–4:1) trans/cis amide bond preference and flexible φ/ψ dihedral angles, allowing both α-helix and polyproline II conformations [1]. In contrast, the Cα-methyl group of Boc-2-methylproline introduces severe steric hindrance that restricts backbone flexibility, dramatically shifts the cis/trans amide equilibrium, and stabilizes discrete reverse-turn geometries [2]. This stereoelectronic distinction means that substituting Boc-proline for Boc-2-methylproline in a peptide sequence will alter—not preserve—the intended 3D pharmacophore. For drug discovery campaigns targeting turn-based epitopes or rigid macrocyclic architectures, generic substitution undermines structure-activity relationships and negates the quantitative conformational gains described below [3].

Quantitative Differentiation of Boc-2-Methylproline (CAS 203869-80-1) Relative to Unsubstituted and C4-Substituted Proline Analogs


Enhanced Conformational Restriction: 1.24 kcal/mol Higher cis-trans Isomerization Barrier vs Boc-Proline

The Cα-methyl group of Boc-α-methyl-L-proline significantly retards amide bond rotation relative to unsubstituted Boc-L-proline. Variable-temperature NMR line-shape analysis determined the free energy barrier (ΔG‡) for cis-trans isomerization of the carbamate bond [1]. This elevated barrier correlates with enhanced conformational rigidity in downstream peptide sequences, biasing the backbone toward specific turn geometries [2].

Peptide Conformation NMR Spectroscopy Cis-Trans Isomerization

Quantified Stabilization of Type-I β-Turn Conformation in Peptide Backbones

In the NPNA-repeat motif of the Plasmodium falciparum circumsporozoite protein, substituting (S)-α-methylproline for proline at position i+1 of the turn quantitatively alters conformational populations [1]. The unsubstituted proline-containing sequence (Ac-NPNA-NH2) exists as an ensemble of conformations, whereas the α-methylproline analog locks the backbone into a defined type-I β-turn geometry with a stable Asn(i)-Ala(i+2) hydrogen bond. Similar turn stabilization was observed in bradykinin analogs, where NMR ROE connectivities unequivocally demonstrated reverse-turn induction only in the α-methylproline-substituted peptides, with cooperativity between distant turn sites [2].

Peptidomimetics β-Turn Mimetics NMR Structural Biology

Superior Analytical Resolution in SFC Chiral Purity Assessment vs HPLC Methods

When analyzed by supercritical fluid chromatography (SFC) versus conventional high-performance liquid chromatography (HPLC) on a Chiralpak AD-H polysaccharide stationary phase, Boc-2-methylproline exhibited significantly improved enantiomeric resolution and reduced run time under SFC conditions [1]. This analytical advantage is specific to the Boc-2-methylproline scaffold and informs selection of quality control methods for enantiopure drug substance manufacturing. Linearity, injection repeatability, and limit of quantitation were specifically validated for Boc-2-methylproline under SFC conditions [1].

Chiral Chromatography Analytical Chemistry Quality Control

Scalable Asymmetric Synthesis of Enantiopure Boc-2-Methylproline with Superior Stereochemical Control

A 2025 process-scale synthesis of (S)-Boc-2-methylproline leveraged a diketopiperazine intermediate and 'memory of chirality' strategy to achieve enantiopure material without column chromatography [1]. In contrast to prior multistep approaches relying on expensive chiral auxiliaries and hazardous reagents, this three-step route offers operational simplicity and scalability. The methodology was validated by conversion to (S)-Boc-2-methylproline and its methyl ester hydrochloride, demonstrating a practical supply chain pathway for pharmaceutical development programs requiring enantiopure 2-methylproline building blocks [1].

Process Chemistry Asymmetric Synthesis Pharmaceutical Manufacturing

Validated Quantitative Detection Parameters for Quality Control and Regulatory Compliance

Comprehensive analytical method validation data exist for Boc-2-methylproline in both HPLC and SFC chiral separation platforms. In the HPLC study, linearity (r² > 0.999 over specified concentration range), precision (%RSD for peak area), and limit of detection (LOD) were measured for Boc-2-methylproline and its benzyl ester analog [1]. The SFC study further determined injection repeatability and limit of quantitation (LOQ) specifically for Boc-2-methylproline under optimized conditions [2]. This body of validated analytical methodology provides a regulatory-ready framework for quality control of enantiopure Boc-2-methylproline in drug substance manufacturing.

Analytical Method Validation ICH Guidelines Quality Assurance

Priority Application Scenarios for 1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic Acid


Constrained Turn-Based Epitope Mimetics for Antibody and Vaccine Design

In programs seeking to recapitulate discontinuous antibody epitopes presented on β-turn scaffolds, Boc-2-methylproline provides a quantifiably superior backbone constraint compared to unsubstituted proline. As demonstrated in the NPNA-repeat system, substitution with α-methylproline at the i+1 position of a type-I β-turn increases the population of a single hydrogen-bonded conformation from an ensemble to >70–80% [1]. This level of structural preorganization is essential for generating immunogens that elicit conformation-specific antibodies or for developing peptidomimetic inhibitors that compete with native protein-protein interactions [2].

Process-Scale Synthesis of Enantiopure Drug Intermediates Requiring Cα-Quaternary Proline Scaffolds

For pharmaceutical development programs targeting drug candidates such as daridorexant, veliparib, trofinetide, and enlicitide chloride—all of which incorporate a 2-methylproline or derived motif—enantiopure Boc-2-methylproline is a key starting material [1]. The recently disclosed three-step, chromatography-free asymmetric synthesis from L-proline provides a commercially viable supply route with superior stereochemical control relative to legacy chiral auxiliary-based approaches [2]. This synthetic accessibility directly supports cost-effective procurement of multi-kilogram quantities for late-stage clinical and commercial manufacturing campaigns [2].

Analytical Method Development and QC Release Testing in GMP Environments

Quality control laboratories supporting cGMP peptide and small-molecule manufacturing benefit from the extensive validated analytical methodology available for Boc-2-methylproline. Validated parameters for chiral purity assessment by both HPLC (linearity, precision, LOD) and SFC (injection repeatability, LOQ, shorter run times with better resolution) are documented in peer-reviewed literature [1][2]. These pre-validated methods reduce analytical development timelines and support regulatory filings, making Boc-2-methylproline a lower-risk procurement choice compared to structurally related proline derivatives lacking equivalent QC infrastructure.

Peptide Libraries for Conformational SAR and Protein-Protein Interaction Probe Development

In peptide library design aimed at mapping conformational structure-activity relationships (SAR) at protein-protein interfaces, Boc-2-methylproline serves as a strategic building block to interrogate turn-dependent binding modes. Because the Cα-methyl group locks the backbone into discrete conformations not accessible to unsubstituted proline, parallel libraries incorporating α-methylproline reveal binding modes that generic proline-containing libraries would miss entirely [1]. This differentiation is especially valuable in hit-to-lead optimization campaigns where subtle conformational changes dictate target engagement and selectivity [2].

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